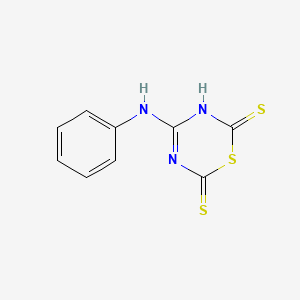
4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an aniline derivative with a thiocarbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aniline or thiadiazine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Examples might include:
- 2H-1,3,5-Thiadiazine derivatives
- Thiazole derivatives
- Benzothiazine derivatives
Uniqueness
4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione may exhibit unique properties due to the presence of both aniline and thiadiazine moieties, which can influence its chemical reactivity and biological activity. Comparative studies with similar compounds can highlight its distinct features and potential advantages.
Properties
CAS No. |
62512-86-1 |
|---|---|
Molecular Formula |
C9H7N3S3 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
4-anilino-3H-1,3,5-thiadiazine-2,6-dithione |
InChI |
InChI=1S/C9H7N3S3/c13-8-11-7(12-9(14)15-8)10-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) |
InChI Key |
BWKQRCXMULFKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


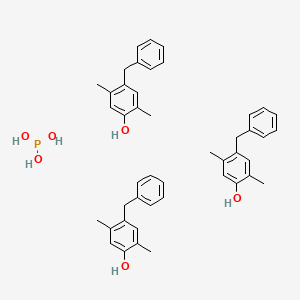
![4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid](/img/structure/B14518658.png)
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
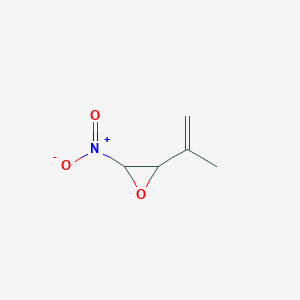
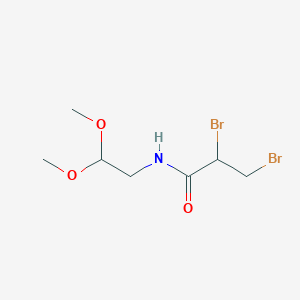
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
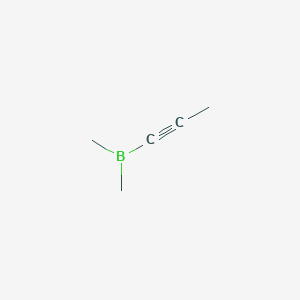
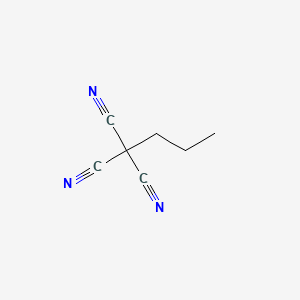
![{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid](/img/structure/B14518701.png)
![{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14518706.png)
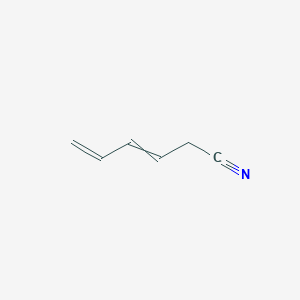
![2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine](/img/structure/B14518716.png)
![5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14518723.png)
